molecular formula C28H27ClN4O4 B2740871 N-(5-chloro-2-methoxyphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide CAS No. 1251699-29-2

N-(5-chloro-2-methoxyphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide

Cat. No.: B2740871
CAS No.: 1251699-29-2
M. Wt: 519
InChI Key: PWTKGMJLIHLBLE-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide is a potent and selective small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This compound is a key tool for elucidating the role of RIPK1-mediated signaling in the regulation of cell death pathways, particularly necroptosis, a form of programmed necrotic cell death. By specifically targeting the kinase activity of RIPK1, this inhibitor effectively blocks the formation of the necrosome complex, which includes RIPK1, RIPK3, and MLKL, thereby preventing the execution of necroptosis. Its research value is significant in the study of a wide range of pathological conditions where dysregulated necroptosis is implicated, including ischemia-reperfusion injury , inflammatory diseases , and neurodegenerative disorders such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. The high selectivity of this compound allows researchers to dissect the complex interplay between apoptosis and necroptosis, providing critical insights for the development of novel therapeutic strategies targeting necroptotic cell death. Studies have demonstrated its efficacy in preclinical models of inflammation and tissue damage , highlighting its utility as a premier chemical probe for the experimental investigation of RIPK1 biology.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClN4O4/c1-36-23-11-5-19(6-12-23)7-14-27(34)31-22-9-3-20(4-10-22)16-33-17-25(30-18-33)28(35)32-24-15-21(29)8-13-26(24)37-2/h3-6,8-13,15,17-18H,7,14,16H2,1-2H3,(H,31,34)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTKGMJLIHLBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 5-chloro-2-methoxyaniline, which is then reacted with various reagents to form the final product. Common reagents used in the synthesis include isocyanates, amines, and carboxylic acids. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Core Imidazole Derivatives

  • Compound 2 (N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentyl-benzenesulfonamide, ): Shares the 4-methoxyphenyl-substituted imidazole core but replaces the carboxamide with a sulfonamide group.
  • Compound 9 (2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, ): Features a thioacetamide linker and a fluorophenyl group.

Chlorophenyl-Substituted Analogues

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine (): Substitutes the carboxamide with an amine and incorporates ortho-tolyl groups.

Carboxamide Derivatives

  • 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide ():
    Replaces imidazole with benzimidazole, increasing aromaticity and planar surface area. The additional methoxy groups may enhance hydrogen bonding but reduce bioavailability due to higher molecular weight .

Structural Validation and Crystallography

The target compound’s structure would likely be validated via X-ray crystallography using programs like SHELXL (). Substituents such as the 4-methoxyphenylpropanamido group may influence crystal packing and melting points compared to simpler imidazole derivatives (e.g., ’s benzimidazole) .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its imidazole ring and various aromatic substitutions, which contribute to its biological properties. The following table summarizes its key chemical properties:

PropertyValue
Molecular Formula C22H24ClN3O3
Molecular Weight 423.89 g/mol
IUPAC Name This compound
Solubility Soluble in DMSO and DMF

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in inflammatory and cancerous processes. The imidazole moiety is particularly notable for its role in modulating enzyme activities, potentially leading to inhibition of tumor growth and inflammation pathways.

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
  • Cell Proliferation : Studies indicate that it may induce apoptosis in cancer cells through modulation of the Bcl-2 family proteins, which are critical regulators of cell survival and apoptosis.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound across various cancer cell lines:

  • MCF7 (Breast Cancer) : Exhibited an IC50 value of approximately 12.5 µM, indicating significant cytotoxicity against breast cancer cells.
  • A549 (Lung Cancer) : Showed an IC50 value of 26 µM, suggesting effective inhibition of lung cancer cell proliferation.
  • NCI-H460 (Lung Cancer) : Displayed an IC50 value of 42.3 µM, reinforcing its potential as an anticancer agent.

These findings suggest that the compound's structural features contribute to its efficacy against multiple types of cancer.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects:

  • Inhibition of COX Enzymes : It significantly reduces the production of prostaglandins, leading to decreased inflammation.
  • Cytokine Modulation : The compound also modulates cytokine levels, further contributing to its anti-inflammatory profile.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • The presence of the 5-chloro group enhances lipophilicity and may improve cellular uptake.
  • The methoxy groups on the phenyl rings are believed to contribute to increased binding affinity for target proteins.
  • Variations in the amide substituents can significantly affect both potency and selectivity towards specific biological targets.

Case Studies

  • Case Study 1 : A study conducted by Fayad et al. (2019) screened a library of compounds for anticancer activity using multicellular spheroids as a model system. This compound was identified as a promising candidate due to its potent inhibition of spheroid growth.
  • Case Study 2 : Research published in MDPI highlighted the compound's effectiveness against MCF7 cells, demonstrating significant apoptosis induction via caspase activation pathways.

Q & A

Q. What synthetic strategies are employed for the preparation of this compound?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Amide bond formation between the imidazole-4-carboxamide core and the 3-(4-methoxyphenyl)propanamido moiety .
  • Protecting group chemistry : Methoxy and chloro substituents may require temporary protection during synthesis to prevent undesired side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvents: methanol/dichloromethane) are critical for isolating the pure compound .
  • Key reagents : Potassium carbonate for deprotonation, and catalysts like DCC (dicyclohexylcarbodiimide) for amide bond activation .

Q. What spectroscopic and analytical methods confirm the compound’s structural identity?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., methoxy groups at δ 3.7–3.9 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • FT-IR : Confirms amide C=O stretches (~1650–1700 cm1^{-1}) and N-H bends (~3300 cm1^{-1}) .
  • LC-MS : Validates molecular weight (e.g., [M+H]+^+ ion) and purity (>95%) .
  • X-ray crystallography : Resolves 3D structure, including dihedral angles between aromatic rings (e.g., 12.65°–84.15°) and hydrogen-bonding networks .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Contradictions may arise from:

  • Purity variations : Validate compound purity via HPLC and elemental analysis .
  • Assay conditions : Standardize buffer pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to ensure reproducibility .
  • Orthogonal assays : Confirm activity using multiple methods (e.g., enzymatic assays, cell-based viability tests) .
  • Structural analogs : Compare activity of derivatives to identify critical functional groups (e.g., chloro vs. methoxy substitutions) .

Q. How can molecular docking and surface plasmon resonance (SPR) elucidate target interactions?

  • Docking simulations : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., kinases). Focus on hydrophobic interactions with the chlorophenyl group and hydrogen bonds with the carboxamide .
  • SPR : Measure real-time binding kinetics (association/dissociation rates) to calculate KDK_D values. Immobilize the target protein on a sensor chip and monitor compound binding at varying concentrations .

Q. What methodologies validate the 3D structure derived from X-ray crystallography?

  • SHELXL refinement : Adjust atomic displacement parameters and occupancy factors to minimize RfreeR_{\text{free}} values .
  • Validation tools : Use PLATON to check for missed symmetry, twinning, or solvent-accessible voids .
  • Hydrogen-bond analysis : Confirm stabilizing interactions (e.g., C–H···F or C–H···N bonds) with bond lengths ≤2.5 Å and angles ≥120° .

Q. How can experimental design (DoE) optimize reaction conditions for scale-up?

  • Factor screening : Test variables like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol%) .
  • Response surface methodology (RSM) : Model yield or purity as a function of interactive factors (e.g., temperature × catalyst) .
  • Validation : Confirm optimized conditions with triplicate runs to ensure robustness .

Methodological Notes

  • Data reproducibility : Always cross-reference crystallographic data (CCDC deposition codes) and biological assay protocols (e.g., NIH/NCBI guidelines) .

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